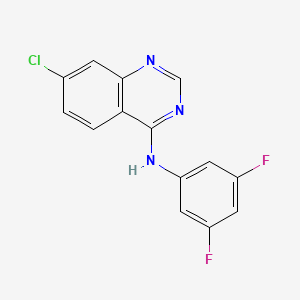
7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine is a chemical compound used in scientific research . It has a molecular formula of C14H8ClF2N3 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinazoline ring, which is a nitrogen-containing heterocyclic compound . The structure also includes a chlorine atom and two fluorine atoms attached to the phenyl group .Scientific Research Applications
Cancer Treatment and Kinase Inhibition : Quinazoline derivatives have shown promise as inhibitors of various kinases, particularly in cancer treatment. For example, 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives have been identified as potent, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating antitumor activity in vivo models (Wissner et al., 2005). Another study synthesized novel quinazoline derivatives for targeting EGFR-tyrosine kinase, showing remarkable activity against CNS cancer cell lines (Noolvi & Patel, 2013).
Antimicrobial and Anti-Inflammatory Applications : Some quinazoline derivatives have been synthesized and evaluated for antimicrobial, analgesic, and anti-inflammatory activities. These studies have identified compounds with significant activity against microbes and effectiveness in reducing pain and inflammation (Dash et al., 2017).
Diuretic Agents : Research into quinazolin-4(3H)-one derivatives has explored their potential as diuretic agents. This study focused on synthesizing compounds containing thiazole or 1,3,4-thiadiazole moieties, with some showing significant diuretic activity (Maarouf et al., 2004).
Neurological Receptor Targeting : Quinazoline derivatives have been evaluated for their ability to interact with various neurological receptors. For instance, some compounds have been discovered as potent ligands for the 5-HT2A receptor, demonstrating antagonist properties (Deng et al., 2015).
Sensing and Detection Applications : Quinazoline derivatives have been used to develop fluorescent sensors for the detection of amine vapors, showcasing the utility of these compounds in sensing technologies (Gao et al., 2016).
Hypotensive Activity : Some quinazoline derivatives are structurally similar to prazosin and have been prepared to investigate their hypotensive effect. These compounds have shown high hypotensive effects through expected α1-blocking activity (El-Sabbagh et al., 2010).
Future Directions
Quinazoline derivatives, including 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine, continue to be a focus of research due to their wide range of biological properties . Future research may focus on the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
Quinazoline derivatives have been reported to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, thereby altering its function.
Biochemical Pathways
Quinazoline derivatives have been known to affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Result of Action
Quinazoline derivatives have been reported to exhibit various biological activities, including antiproliferative activity against cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine are not fully understood. Quinazoline derivatives have been found to exhibit good luminescence properties
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. Some quinazoline derivatives have been found to exhibit antiproliferative activities against human cancer cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. The Dimroth rearrangement, a process involving the isomerization of heterocycles, has been discussed in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The crystallization mechanisms of a series of fourteen 7-chloro-4-substituted-quinolines have been studied, suggesting that the effects of this compound may change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Some quinazoline derivatives have shown significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC), suggesting that this compound may have similar effects .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Quinazoline derivatives have been synthesized via the Dimroth rearrangement, suggesting that this compound may be involved in similar metabolic pathways .
Properties
IUPAC Name |
7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3/c15-8-1-2-12-13(3-8)18-7-19-14(12)20-11-5-9(16)4-10(17)6-11/h1-7H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMRINVRTVKWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)



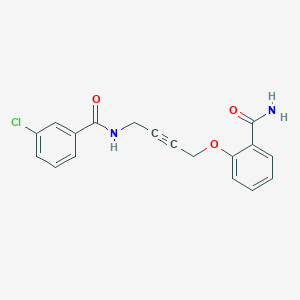


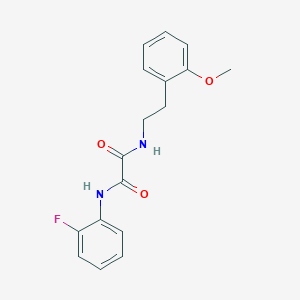
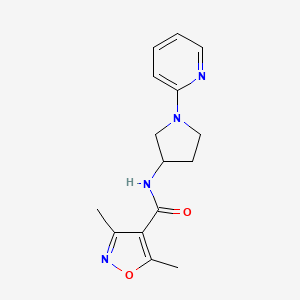



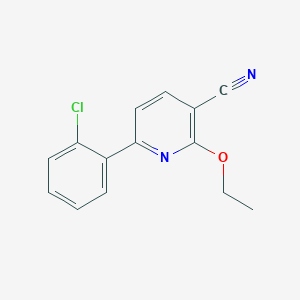
![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)
